molecular formula C19H25ClN2O2 B1682404 Zatosetron CAS No. 123482-22-4

Zatosetron

Cat. No. B1682404
M. Wt: 348.9 g/mol
InChI Key: SPKBYQZELVEOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zatosetron is a potent, selective, orally effective 5HT3 receptor antagonist . It has been studied for the treatment of emesis, migraine, and anxiety . It acts as an antagonist at the 5HT3 receptor and is orally active with a long duration of action, producing anti-nauseant effects but without stimulating the rate of gastrointestinal transport .


Synthesis Analysis

A manufacturing synthesis of Zatosetron from tropinone and 5-chlorosalicylic acid was developed . The development efforts focused on addressing several key issues including the supply and quality of the critical raw material tropinone, improvements in the stereoselective formation of 3-endo-tropanamine, and the compatibility with existing manufacturing capabilities of process requirements .


Molecular Structure Analysis

Zatosetron has a molecular formula of C19H25ClN2O2 . It is a drug which acts as an antagonist at the 5HT3 receptor .


Chemical Reactions Analysis

Zatosetron maleate is a potent, selective 5-hydroxytryptamine receptor antagonist . Acute administration of Zatosetron maleate in male rats leads to a significant reduction in the number of spontaneously active A10 dopamine cells .


Physical And Chemical Properties Analysis

Zatosetron has a molecular formula of C19H25ClN2O2 and a molar mass of 348.87 g·mol−1 .

Scientific Research Applications

Zatosetron in Migraine Therapy

  • Zatosetron as a 5-HT3 Receptor Antagonist in Migraine Treatment : A study evaluated the effectiveness of Zatosetron, a 5-HT3 receptor antagonist, in treating acute migraine. The research found no significant differences in migraine severity or duration between the Zatosetron and placebo groups, indicating that Zatosetron was not effective in alleviating acute migraine pain (Chappell et al., 1994).

Zatosetron in Anxiety Treatment

  • Zatosetron in Anxiety Management : A pilot study investigating the efficacy of Zatosetron maleate, a 5-HT3 receptor antagonist, for patients with anxiety symptoms showed no statistically significant differences in outcome measures among treatment groups. However, there was a trend suggesting reduced anxiety with Zatosetron compared to placebo (Smith et al., 1999).

Zatosetron Manufacturing Process

  • Manufacturing Synthesis of Zatosetron : An improved manufacturing process for Zatosetron was developed, focusing on key issues such as the supply and quality of the critical raw material tropinone and process requirements for producing a crucial benzofuran intermediate (Burks et al., 1997).

Zatosetron Pharmacokinetics and Metabolism

  • Disposition of Zatosetron in Humans : A study on the disposition of Zatosetron in humans found that about 80% of the administered radioactivity was eliminated in urine and 20% in feces, with the major route of metabolism being a stereoselective N-oxidation (Franz et al., 1993).
  • In Vitro Metabolism of Zatosetron : An investigation into the in vitro metabolism of Zatosetron across different species showed significant differences in the metabolic clearance of Zatosetron, indicating that the monkey is a better model than the rat for human exposure to Zatosetron and its metabolites (Ring et al., 1994).

Zatosetron's Pharmacological Activities

  • Pharmacological Activities of Zatosetron Metabolites : A study on the pharmacological activity of Zatosetron metabolites found that while all four metabolites exhibited activity, they were less active than Zatosetron itself. This suggests that these metabolites would significantly contribute to Zatosetron's activity only if their levels greatly exceeded those of Zatosetron (Cohen et al., 1993).

Zatosetron's Effect on Dopamine Neurons

  • Zatosetron's Impact on Dopamine Neurons : Zatosetron was observed to decrease the number of spontaneously active A10 dopamine cells, suggesting a potential antipsychotic action without delayed onset (Rasmussen et al., 1991).

Safety And Hazards

When handling Zatosetron, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKBYQZELVEOLL-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123482-23-5 (maleate)
Record name Zatosetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zatosetron

CAS RN

123482-22-4
Record name Zatosetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZATOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901MC95XSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zatosetron
Reactant of Route 2
Reactant of Route 2
Zatosetron
Reactant of Route 3
Reactant of Route 3
Zatosetron
Reactant of Route 4
Zatosetron
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Zatosetron
Reactant of Route 6
Reactant of Route 6
Zatosetron

Citations

For This Compound
398
Citations
PM Franz, EL Mattiuz, BL Hatcher, KA DeSante… - Drug metabolism and …, 1993 - Citeseer
… The of zatosetron was 25-37 hr. About 75% of zatosetron added to human plasma became reversibly bound to protein. Concentrations of zatosetron in saliva were generally 10-50% …
Number of citations: 8 citeseerx.ist.psu.edu
DW Robertson, WB Lacefield… - Journal of medicinal …, 1992 - ACS Publications
(EDso= 0.86 Mg/kg iv). Low oral doses of zatosetron (30 Mg/kg) produced long-lasting antagonism of 5HT3 receptors, as evidenced by blockade of 5HT-induced bradycardia for longer …
Number of citations: 57 pubs.acs.org
JE Burks, L Espinosa, ES LaBell… - … Process Research & …, 1997 - ACS Publications
Zatosetron maleate is a potent, selective 5-hydroxytryptamine receptor antagonist. In anticipation of commercialization, a manufacturing synthesis of zatosetron from tropinone and 5-…
Number of citations: 32 pubs.acs.org
WT Smith, PD Londborg, SL Blomgren… - Journal of clinical …, 1999 - journals.lww.com
The aim of this study was to make a preliminary investigation of the efficacy and safety of zatosetron maleate, a selective 5-hydroxytryptamine-3 receptor antagonist for patients with a …
Number of citations: 16 journals.lww.com
AS Chappell, JM Bay, GD Botzum, ML Cohen - Neuropharmacology, 1994 - Elsevier
… zatosetron and placebo. Likewise, no statistically significant differences between placebo and zatosetron … of benefit of intravenously-administered zatosetron in alleviating the acute pain …
Number of citations: 22 www.sciencedirect.com
ML Cohen, W Bloomquist, CR Schmid… - Drug development …, 1993 - Wiley Online Library
… A fourth metabolite, zatosetron‐N‐oxide can exist in two isomeric forms, with stereoselective N‐oxidation of zatosetron resulting in formation of only one isomer in humans, zatosetron‐β‐…
Number of citations: 4 onlinelibrary.wiley.com
SM Schwartz, MJ Goldberg, JS Gidda… - The Journal of …, 1994 - Wiley Online Library
… , zatosetron … zatosetron. In men, ipecac administration did not affect the urinary 5‐HIAA/creatinine ratio (mg/g) or 5‐HIAA excretion rate (μg/hour). Our study demonstrates that zatosetron …
Number of citations: 12 accp1.onlinelibrary.wiley.com
BJ Ring, CJ Parli, MC George, SA Wrighton - Drug metabolism and …, 1994 - Citeseer
… (3-OH-zatosetron) are minor human fl* tabOIftOS. In the rat, the primary In vivo metabolite is 3-OH-zatosetron. The enzyme kinetics of zatosetron metabolism were determined using …
Number of citations: 32 citeseerx.ist.psu.edu
K Rasmussen, ME Stockton, JF Czachura - European journal of …, 1991 - Elsevier
… selective 5-HT 3 antagonist zatosetron decreased the number of … zatosetron administration was not reversed by the administration of apomorphine. These data indicate that zatosetron's …
Number of citations: 71 www.sciencedirect.com
PD Williams, ML Cohen, JA Turk - Drug development research, 1991 - Wiley Online Library
… derived series, ICS 205 930 and zatosetron, have been shown to alter … Similar to zatosetron, a significant, dose‐dependent … doses, both ondansetron and zatosetron prolonged the Q‐T c …
Number of citations: 33 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.